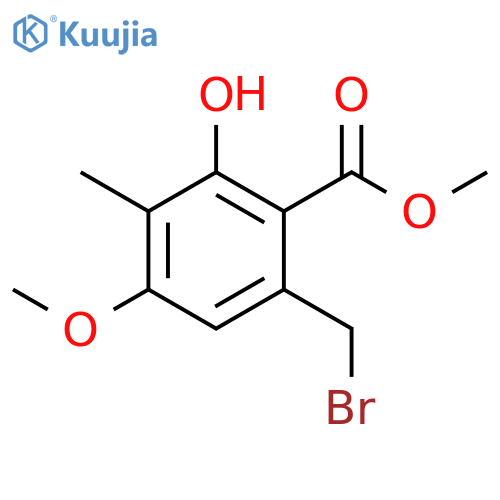

Cas no 114973-01-2 (Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate)

Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate

- Methyl6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate

- 114973-01-2

-

- インチ: InChI=1S/C11H13BrO4/c1-6-8(15-2)4-7(5-12)9(10(6)13)11(14)16-3/h4,13H,5H2,1-3H3

- InChIKey: JKDIFVPWBPFFLP-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=C(C=C1OC)CBr)C(=O)OC)O

計算された属性

- せいみつぶんしりょう: 287.99972g/mol

- どういたいしつりょう: 287.99972g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM152572-1g |

methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate |

114973-01-2 | 95% | 1g |

$574 | 2023-01-12 | |

| Alichem | A019099426-1g |

Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate |

114973-01-2 | 95% | 1g |

$998.00 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758156-1g |

Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate |

114973-01-2 | 98% | 1g |

¥5250.00 | 2024-08-09 | |

| Crysdot LLC | CD12178230-1g |

Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate |

114973-01-2 | 95+% | 1g |

$608 | 2024-07-23 |

Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate 関連文献

-

Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

Related Articles

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoateに関する追加情報

Comprehensive Overview of Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate (CAS No. 114973-01-2)

Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate (CAS No. 114973-01-2) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring a bromomethyl group and a methoxy substitution, makes it a versatile building block for designing complex molecules. Researchers and industries value this compound for its reactivity and potential applications in drug discovery, particularly in modifying bioactive scaffolds.

In recent years, the demand for Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate has surged due to its role in developing small-molecule inhibitors and bioconjugation techniques. With the rise of precision medicine and targeted drug delivery, this compound's ability to act as a linker or functional group donor has garnered significant attention. Its CAS No. 114973-01-2 is frequently searched in academic databases, reflecting its relevance in organic synthesis and medicinal chemistry.

The compound's hydroxy and methoxy groups contribute to its solubility in polar solvents, facilitating its use in green chemistry applications. Environmental concerns have driven interest in sustainable synthesis methods, and Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate is often explored in catalyst-free reactions or microwave-assisted synthesis. These approaches align with the global push toward reducing hazardous waste in chemical manufacturing.

Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing CAS No. 114973-01-2. Purity and stability are paramount, especially when the compound is employed in high-throughput screening or combinatorial chemistry. Suppliers and researchers emphasize rigorous quality control to ensure reproducibility in downstream applications, addressing common queries about storage conditions and shelf life.

Emerging trends in AI-driven drug design have further highlighted the importance of Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate. Computational models often incorporate its structural motifs to predict novel pharmacophores or optimize ADME properties. This synergy between experimental and in silico research underscores the compound's enduring value in modern chemistry.

In summary, Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate (CAS No. 114973-01-2) bridges traditional synthesis and cutting-edge innovations. Its multifaceted applications—from drug development to material science—make it a cornerstone in contemporary research. As industries prioritize efficiency and sustainability, this compound will likely remain a focal point in scientific exploration.

114973-01-2 (Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate) 関連製品

- 2228265-92-5(3-bromo-2-ethenyl-5-methylthiophene)

- 1421531-04-5(2-(4-{(4-chlorophenyl)methoxymethyl}piperidin-1-yl)methylpyridine; oxalic acid)

- 2227819-51-2((2S)-4-(1,2,3-thiadiazol-4-yl)butan-2-ol)

- 2227912-25-4(rac-(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropylmethanamine)

- 1806058-01-4(2,4-Bis(trifluoromethyl)-5-fluorobenzyl chloride)

- 907178-51-2(1H-Pyrazole-3-carboxylic acid, 5-(2,4-dichlorophenyl)-1-methyl-, ethylester)

- 1708179-11-6(5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine)

- 2411265-42-2(N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide)

- 2680733-94-0(1-methyl-2-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-pyrrolo1,2-apyrazine-6-carboxylic acid)

- 896291-81-9(N-cyclopropyl-N'-{1-(4-methoxybenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)